4-羟基伏立康唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxyvoriconazole is a metabolite of voriconazole . Voriconazole is a triazole antifungal medication that is generally used to treat serious, invasive fungal infections . These are generally seen in patients who are immunocompromised, and include invasive candidiasis, invasive aspergillosis, and certain emerging fungal infections .

Molecular Structure Analysis

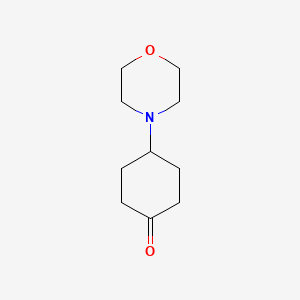

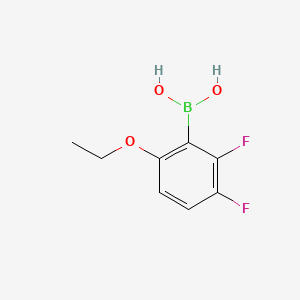

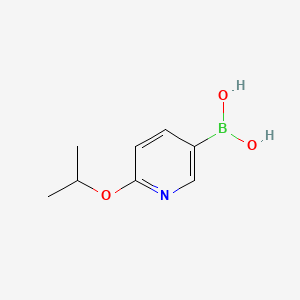

The molecular structure of 4-Hydroxyvoriconazole is characterized by a chemical formula of C16H14F3N5O2 . The InChI Key is BGPPSFHHAYWTMX-LRDDRELGSA-N . The structure includes a triazole ring, which is common in antifungal medications .

Chemical Reactions Analysis

4-Hydroxyvoriconazole undergoes O-glucuronidation, a type of phase II metabolic reaction . This reaction is part of the drug’s metabolism in the body .

科学研究应用

Pharmacokinetics and Metabolism

OH-VRC is a metabolite of Voriconazole (VRC), a small-molecule drug . The metabolism of VRC is complex and not yet fully understood . However, it’s known that the metabolism and inhibition properties of VRC for human CYP enzymes have been quantitatively characterized .

Role in CYP Enzymes

The metabolism of VRC involves several CYP enzymes, including CYP2C19, CYP2C9, and CYP3A4 . The contribution of these individual enzymes to the formation of voriconazole N-oxide (NO), the major circulating metabolite, was found to be 63.1% CYP2C19, 13.4% CYP2C9, and 29.5% CYP3A4 .

Inhibition of CYP Enzymes

OH-VRC, along with VRC and NO, has been found to inhibit CYP enzymes . On CYP2C9, OH-VRC had the largest influence on the formation of 4-hydroxydiclofenac, with an IC 50 of 3.67 µM .

Role in Drug Interactions

Given its inhibitory effects on CYP enzymes, OH-VRC could potentially play a role in drug interactions. For example, it could affect the metabolism of other drugs that are substrates of the same CYP enzymes .

Potential for Treatment Optimization

The quantitative in vitro evaluations of the metabolism of VRC, including the role of OH-VRC, contribute to the elucidation of the pharmacokinetics of VRC . This could provide a basis for physiologically-based pharmacokinetic modeling and thus VRC treatment optimization .

Future Research Directions

Given the complex metabolism of VRC and the role of OH-VRC, there is a need for further research to fully understand these processes . This could lead to improved treatment strategies for diseases where VRC is used, such as invasive fungal infections .

作用机制

Target of Action

4-Hydroxyvoriconazole is a metabolite of voriconazole , a triazole antifungal medication. The primary target of voriconazole, and by extension 4-Hydroxyvoriconazole, is the fungal enzyme 14α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of the fungal cell membrane .

Mode of Action

4-Hydroxyvoriconazole, like all azole antifungal agents, works by inhibiting the activity of 14α-demethylase . This inhibition disrupts the conversion of lanosterol to ergosterol, thereby hindering the synthesis of the fungal cell membrane . The resulting ergosterol deficiency leads to an accumulation of 14α-methyl sterols, which alters the membrane structure and function, ultimately inhibiting fungal cell growth .

Biochemical Pathways

The action of 4-Hydroxyvoriconazole affects the ergosterol biosynthesis pathway in fungi . By inhibiting 14α-demethylase, it prevents the demethylation of lanosterol, a critical step in the production of ergosterol . This disruption in the pathway leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, causing detrimental effects on the fungal cell membrane .

Pharmacokinetics

Voriconazole, the parent compound of 4-Hydroxyvoriconazole, exhibits non-linear pharmacokinetics . It is primarily eliminated via hepatic metabolism, with less than 2% of the dose excreted unchanged in the urine . The formation of 4-Hydroxyvoriconazole may become an important pathway for voriconazole metabolism in individuals with poor CYP2C19 catalytic function . The CYP2C19 and CYP2C9 genotypes have been identified as key factors influencing the pharmacokinetics of voriconazole .

Result of Action

The inhibition of ergosterol synthesis by 4-Hydroxyvoriconazole leads to a series of cellular effects. The most significant is the alteration of the fungal cell membrane structure and function due to the accumulation of 14α-methyl sterols . This results in increased membrane permeability and leakage of essential cellular components, ultimately leading to fungal cell death .

Action Environment

The action, efficacy, and stability of 4-Hydroxyvoriconazole can be influenced by various environmental factors. For instance, the presence of other medications can impact its metabolism and effectiveness . Additionally, genetic factors such as the CYP2C19 and CYP2C9 genotypes can affect the metabolism and clearance of voriconazole, thereby influencing the levels of 4-Hydroxyvoriconazole .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Hydroxyvoriconazole involves the hydroxylation of voriconazole, which is achieved through the use of a specific enzyme. This pathway has been developed through extensive research and experimentation in order to produce a high yield of the desired compound.", "Starting Materials": [ "Voriconazole", "Enzyme (CYP450)" ], "Reaction": [ "Mix voriconazole and enzyme together in a reaction vessel.", "Allow the reaction to proceed under controlled conditions, typically at a specific temperature and pH.", "Monitor the progress of the reaction using analytical techniques such as HPLC or GC-MS.", "Isolate and purify the 4-Hydroxyvoriconazole product using techniques such as column chromatography or recrystallization." ] } | |

CAS 编号 |

943331-64-4 |

产品名称 |

4-Hydroxyvoriconazole |

分子式 |

C16H14F3N5O2 |

分子量 |

365.316 |

IUPAC 名称 |

(2R,3R)-3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)-4-(1,2,4-triazol-1-yl)butane-1,3-diol |

InChI |

InChI=1S/C16H14F3N5O2/c17-10-1-2-11(13(18)3-10)16(26,6-24-9-21-8-23-24)12(5-25)15-14(19)4-20-7-22-15/h1-4,7-9,12,25-26H,5-6H2/t12-,16-/m0/s1 |

InChI 键 |

BGPPSFHHAYWTMX-LRDDRELGSA-N |

SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(C(CO)C3=NC=NC=C3F)O |

同义词 |

(2R,3R)-3-(2,4-Difluorophenyl)-2-(5-fluoro-4-pyrimidinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-butanediol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B591790.png)

![(7-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B591796.png)